2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine
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Overview
Description
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine is a complex organic compound featuring a triazole ring fused with a pyridine ring, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine typically involves multiple steps. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyridine ring can be introduced through subsequent reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Pyridine N-oxide
Reduction: Triazole amine
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(pyrrolidin-1-yl)pyridine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure and are known for their biological activity.
Pyridine Derivatives: Compounds containing pyridine rings are common in pharmaceuticals and materials science.
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Properties
IUPAC Name |
2-(4-phenyltriazol-1-yl)-6-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-7-14(8-3-1)15-13-22(20-19-15)17-10-6-9-16(18-17)21-11-4-5-12-21/h1-3,6-10,13H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGYIXBDBGYIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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